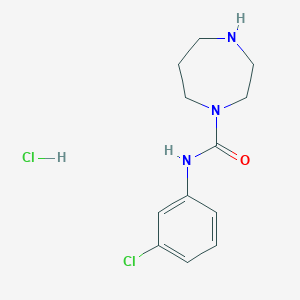

N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride

Descripción general

Descripción

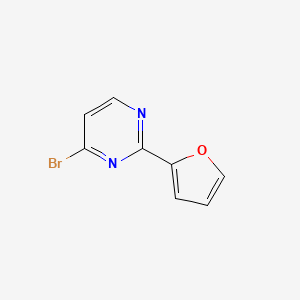

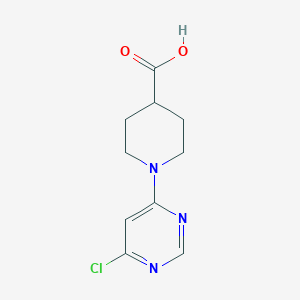

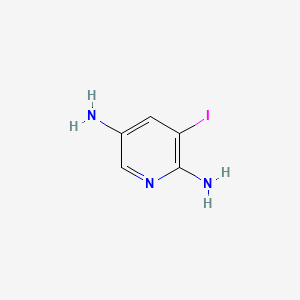

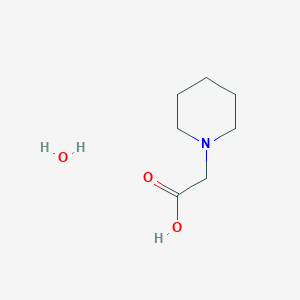

“N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride” is a complex organic compound. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also contains a carboxamide group (-CONH2), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a chlorine atom attached .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazepane ring, possibly through a cyclization reaction . The carboxamide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative. The 3-chlorophenyl group could be introduced through a substitution reaction .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The diazepane ring might undergo reactions at the nitrogen atoms, the carboxamide group could participate in reactions involving the carbonyl group or the nitrogen atom, and the 3-chlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in water .Aplicaciones Científicas De Investigación

1,4-Diazepines: Synthesis, Reactions, and Biological Significance

1,4-Diazepines are recognized for their medicinal importance due to a broad range of biological activities. This review discusses synthetic schemes, reactions, and the biological aspects of 1,4-diazepine derivatives, highlighting their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Such derivatives could be crucial for pharmaceutical development (Rashid et al., 2019).

Chlorophenols and Environmental Impact

Research on chlorophenols, including 3-chlorophenol, assesses their environmental impact, highlighting moderate toxicity to mammalian and aquatic life, with varying persistence and bioaccumulation potential. The study suggests the significant environmental considerations required when dealing with chlorophenol compounds (Krijgsheld & Gen, 1986).

Synthetic Utilities of o-Phenylenediamines

This review covers the synthetic approaches for creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, indicating the versatility of these compounds in synthesizing heterocyclic compounds with potential biological applications (Ibrahim, 2011).

Chlorophenols in Waste Incineration

A review focused on chlorophenols in municipal solid waste incineration outlines their role as precursors to dioxins, emphasizing the environmental risks associated with their incomplete combustion and the need for effective management strategies to mitigate these risks (Peng et al., 2016).

Degradation of Chlorophenols

The study reviews the efficiency of zero-valent iron and iron-based bimetallic systems in dechlorinating chlorophenols, highlighting the potential for these materials in environmental cleanup efforts to address chlorophenol contamination (Gunawardana et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O.ClH/c13-10-3-1-4-11(9-10)15-12(17)16-7-2-5-14-6-8-16;/h1,3-4,9,14H,2,5-8H2,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABMDIHFYQJEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)NC2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)

![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)